
1-Methyl-5-phenylpyrazole
Descripción general
Descripción
“1-Methyl-5-phenylpyrazole” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles are important in medicinal chemistry and are found in many biologically active molecules .
Synthesis Analysis
The synthesis of 1-Methyl-5-phenylpyrazole involves the reaction of corresponding hydrazine derivative with ethyl acetoacetate . This reaction is scalable and solvent-free, making it efficient and environmentally friendly .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-phenylpyrazole is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The compound was crystallized in the space group P2 1 / n of the monoclinic system .
Chemical Reactions Analysis
1-Methyl-5-phenylpyrazole reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Aplicaciones Científicas De Investigación
- Pyrazoles serve as valuable scaffolds for designing bioactive compounds. Researchers have exploited their structural diversity to create potential drug candidates. For instance, modifications of the pyrazole nucleus have led to novel anti-inflammatory, antitumor, and antimicrobial agents .
- Pyrazoles can be synthesized using environmentally friendly methods. Researchers employ microwave-assisted reactions, solvent-free conditions, and catalysts like nano-ZnO .
Medicinal Chemistry and Drug Discovery
Green Synthesis Strategies
Biological Activity
Safety And Hazards
Direcciones Futuras
The future directions for 1-Methyl-5-phenylpyrazole and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . As resistance to other chemicals increases, the development of new strategies to access these valuable structures is of widespread interest .
Propiedades
IUPAC Name |
1-methyl-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHYNCJBWXKZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188201 | |
| Record name | 1-Methyl-5-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenylpyrazole | |
CAS RN |
3463-27-2 | |
| Record name | 1-Methyl-5-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3463-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-5-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the photochemical reactions that 1-methyl-5-phenylpyrazole can undergo?
A1: Upon exposure to UV light, 1-methyl-5-phenylpyrazole undergoes a variety of photochemical reactions, including:
- Phototransposition: This leads to the formation of different isomers, namely 1-methyl-5-phenylimidazole, 1-methyl-2-phenylimidazole, and 1-methyl-4-phenylimidazole. These isomers are formed through P(4), P(6), and P(7) permutation pathways, respectively. []
- Photocleavage: This results in the formation of (E)/(Z)-3-(N-methylamino)-3-phenylpropenenitrile and (E)/(Z)-2-(N-methylamino)-2-phenylethenyl isocyanide. []
- Diels-Alder reaction: When irradiated in furan solvent, 1-methyl-5-phenylpyrazole forms endo and exo adducts with furan via a 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate. [] This reaction pathway is favored over phototransposition in furan.
Q2: What is the significance of the 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene intermediate observed during the photolysis of 1-methyl-5-phenylpyrazole?
A2: The formation of 4-phenyl-5-methyl-1,5-diazabicyclo[2.1.0]pent-2-ene during the photolysis of 1-methyl-5-phenylpyrazole in furan provides the first direct evidence for the existence of a 1,5-diazabicyclo[2.1.0]hex-2-ene intermediate in pyrazole photochemistry. [] This finding supports the proposed electrocyclic ring closure-heteroatom migration mechanism for the P(6) and P(7) phototransposition pathways observed in pyrazoles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


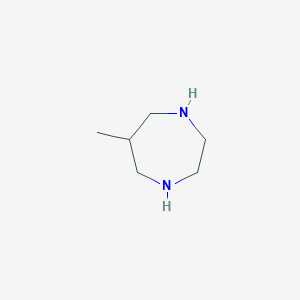
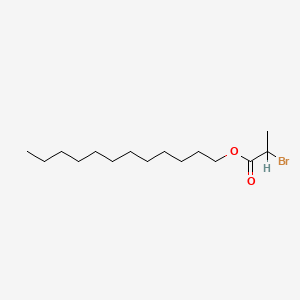
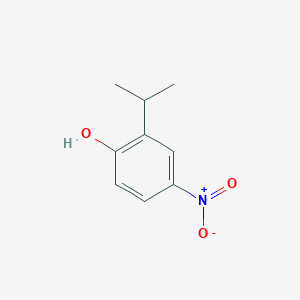
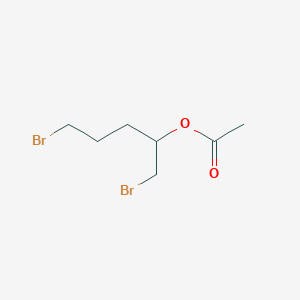





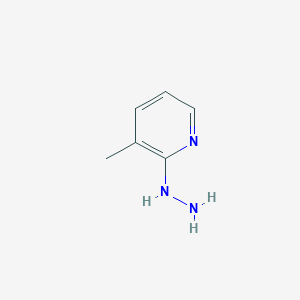

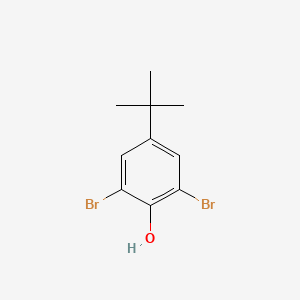
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)